Maleic hydrazide disodium salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6365-94-2 |
|---|---|
Molecular Formula |
C4H2N2Na2O2 |
Molecular Weight |
156.05 g/mol |
IUPAC Name |
disodium;pyridazine-3,6-diolate |
InChI |
InChI=1S/C4H4N2O2.2Na/c7-3-1-2-4(8)6-5-3;;/h1-2H,(H,5,7)(H,6,8);;/q;2*+1/p-2 |
InChI Key |
WFJSFNCNMZKUTI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=NN=C1[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Molecular Mechanisms of Action in Plant Systems
Cellular and Subcellular Interaction Sites
The inhibitory effects of maleic hydrazide are rooted in its interactions at the cellular and subcellular levels, leading to a disruption of fundamental processes required for plant growth and development.
Inhibition of Mitotic Cell Division Processes
The inhibition of mitosis is often accompanied by a range of chromosomal aberrations. biorxiv.orgresearchgate.netuni.edu Research has identified several types of mitotic abnormalities induced by maleic hydrazide, including:
Chromosome stickiness: This leads to the clumping of chromosomes. biorxiv.orgresearchgate.net
C-mitosis: A disruption of the spindle fibers, resulting in scattered chromosomes. biorxiv.orgresearchgate.net
Anaphase bridges: The formation of bridges between separating chromosomes during anaphase. researchgate.netuni.edutubitak.gov.tr
Chromosome fragmentation: The breakage of chromosomes. uni.edu
Lagging chromosomes: Chromosomes that fail to properly attach to the spindle fibers and lag behind during anaphase. biorxiv.orgresearchgate.net
Multipolar anaphases and telophases: The formation of more than two poles during cell division. biorxiv.orgresearchgate.net
These chromosomal abnormalities highlight the clastogenic (chromosome-breaking) potential of maleic hydrazide. tubitak.gov.tr
Observed Mitotic Abnormalities Induced by Maleic Hydrazide
| Abnormality | Description | Observed in |
|---|---|---|
| Stickiness | Chromosomes become sticky and clump together. | Trigonella foenum-graecum, Allium cepa |
| C-mitosis | Disruption of the spindle apparatus, leading to scattered chromosomes. | Trigonella foenum-graecum, Allium cepa |
| Distributed Metaphase and Anaphase | Irregular distribution of chromosomes during metaphase and anaphase. | Trigonella foenum-graecum, Allium cepa |
| Anaphase Bridges | Formation of bridges between chromosomes separating at anaphase. | Allium cepa, Trigonella foenum-graecum |
| Lagging Chromosomes | Chromosomes that do not move to the poles at the same rate as others during anaphase. | Allium cepa, Trigonella foenum-graecum |
| Multipolar Anaphase and Telophase | Formation of more than two poles during cell division. | Trigonella foenum-graecum, Allium cepa |
| Chromosome Fragmentation | Breakage of chromosomes into smaller pieces. | Allium cepa |
Dysregulation of Protein Synthesis Machinery
In addition to its effects on nucleic acid synthesis, maleic hydrazide also acts as an inhibitor of protein synthesis. tubitak.gov.trnih.govmedchemexpress.com Proteins are essential for virtually all cellular functions, including enzymatic activity, structural support, and signaling. By disrupting the machinery responsible for producing these vital molecules, maleic hydrazide further contributes to the cessation of growth and development in plants.
Biochemical Pathways and Anti-metabolite Activity
The inhibitory effects of maleic hydrazide at the cellular level are a consequence of its interference with specific biochemical pathways.
Maleic Hydrazide as a Uracil (B121893) Anti-metabolite
A significant aspect of maleic hydrazide's mode of action is its role as a uracil anti-metabolite. researchgate.netnih.govgoogle.comregulations.govfao.org Uracil is a fundamental component of ribonucleic acid (RNA). Due to its structural similarity to uracil, maleic hydrazide can interfere with the normal metabolic processes involving this nucleobase. google.com Research has shown that maleic hydrazide can competitively inhibit the uptake of uracil in plant tissues. nih.gov This anti-metabolite activity is believed to be a primary reason for the observed inhibition of nucleic acid synthesis and subsequent disruption of cell division. google.com
Interference with Endogenous Plant Hormone Regulation
Maleic hydrazide also exerts its influence by interfering with the regulation of endogenous plant hormones, particularly auxins like indole-3-acetic acid (IAA). researchgate.net Auxins are critical for a wide range of developmental processes, including cell elongation, apical dominance, and root growth. researchgate.net Maleic hydrazide acts as an anti-auxin, counteracting these processes. researchgate.netias.ac.in
Studies have shown that treatment with maleic hydrazide can lead to a significant decrease in the levels of auxins and gibberellins, while increasing the concentration of abscisic acid, a hormone associated with dormancy. researchgate.net This disruption of the natural hormonal balance can lead to the inhibition of apical dominance and the promotion of axillary bud development. ias.ac.in For instance, research on groundnuts demonstrated a substantial reduction in auxin and gibberellin levels in seeds treated with maleic hydrazide. researchgate.net
Effect of Maleic Hydrazide on Phytohormone Levels in Groundnut Seeds
| Phytohormone | Effect of Maleic Hydrazide Treatment | Percentage Change Compared to Control |
|---|---|---|
| Abscisic Acid (ABA) | Increased | ~194% Increase |
| Gibberellins (GA3) | Decreased | ~98.7% Decrease |
| Auxins (IAA) | Decreased | ~86.8% Decrease |
Data adapted from a study on groundnut (cv. Dh 86) seeds. researchgate.net
Alterations in Primary and Secondary Metabolism
Maleic hydrazide, a systemic plant growth regulator, exerts significant influence over the metabolic pathways of plants, leading to notable shifts in both primary and secondary metabolites. The active component, the maleic hydrazide anion, is responsible for these alterations, which are also observed with the use of its salts, such as maleic hydrazide disodium (B8443419) salt. These changes are a direct consequence of its primary action of inhibiting cell division, which redirects the plant's metabolic resources.
Primary Metabolism
The primary metabolism of a plant, encompassing the fundamental processes of growth and energy production, is markedly affected by maleic hydrazide. Key areas of impact include carbohydrate and amino acid metabolism.
Carbohydrate Metabolism: A widespread effect of maleic hydrazide is the accumulation of carbohydrates. uchicago.edumdpi.com When cell division and growth are inhibited, the sugars produced during photosynthesis are redirected towards storage, leading to increased concentrations of starch and soluble sugars in various plant tissues. For instance, studies have reported a marked increase in both sucrose (B13894) and starch in cotton plants following treatment. uchicago.edu Similarly, barley and melon fruits treated with maleic hydrazide showed elevated levels of sucrose. uchicago.eduashs.org In melons, this treatment resulted in higher contents of sucrose, glucose, and fructose (B13574). ashs.org
Research on the duckweed Spirodela polyrrhiza provided molecular insights into this phenomenon. Treatment with 75 µg/mL of maleic hydrazide led to a dramatic 20-fold increase in starch content compared to control plants. nih.govresearchgate.net Transcriptomic analysis revealed that this was accompanied by the upregulation of genes involved in carbon fixation, the C4 pathway of photosynthesis, and starch biosynthesis. nih.gov Conversely, some studies have noted conflicting results; for example, certain investigations on sugar beets found no increase in sucrose content, although a slower depletion of sucrose during storage was observed. uchicago.edu In corn plants, treatment resulted in lower glucose levels but a significant, up to thirteen-fold, increase in sucrose. uchicago.edu This suggests that the metabolic response can be species-specific. The general trend, however, points towards a significant shift in carbon partitioning, favoring storage carbohydrates.
Table 1: Effect of Maleic Hydrazide (MH) on Carbohydrate Content in Various Plant Species
| Plant Species | Observed Effect | Specific Findings | Citation |
|---|---|---|---|
| Spirodela polyrrhiza (Duckweed) | Increase in Starch | ~20-fold increase in starch content with 75 µg/mL MH. Upregulation of genes for carbon fixation and starch synthesis. | nih.govresearchgate.net |
| Gossypium sp. (Cotton) | Increase in Starch and Sucrose | Marked increase in both sucrose and starch. | uchicago.edu |
| Hordeum vulgare (Barley) | Increase in Sucrose | Increased sucrose content reported. | uchicago.eduuchicago.edu |
| Cucumis melo (Melon) | Increase in Sugars | Higher content of sucrose, glucose, and fructose in treated fruit. | ashs.org |
| Zea mays (Corn) | Shift in Sugar Profile | Less glucose but up to 13 times more sucrose than controls. | uchicago.edu |
| Nicotiana tabacum (Tobacco) | Increase in Sugars | Increased total and reducing sugar content. | cdnsciencepub.com |
| Beta vulgaris (Sugar Beet) | Variable / Slower Depletion | Some studies report no increase in sucrose, but slower depletion during storage. | uchicago.edu |
Secondary Metabolism
Secondary metabolites, while not essential for a plant's immediate survival, play crucial roles in defense, signaling, and adaptation. Maleic hydrazide treatment can also alter the production of these compounds, often as an indirect consequence of the stress induced by growth inhibition and the reallocation of primary metabolites.
Phenolic Compounds and Alkaloids: Research has demonstrated that maleic hydrazide can influence the biosynthesis of important secondary metabolites. In groundnuts, a foliar spray of maleic hydrazide resulted in a significant increase in the total phenol (B47542) content in the seeds. researchgate.net Phenolic compounds are critical for plant defense against pathogens and other environmental stressors. researchgate.net Similarly, an increase in the total alkaloid content has been observed in Datura tatula plants treated with maleic hydrazide. oregonstate.edu However, the effect on alkaloids can be species-dependent, as studies on flue-cured tobacco have shown a decrease in total alkaloid content in the upper parts of the plant. cdnsciencepub.com In poppies, maleic hydrazide application was found to alter the alkaloid profile. psu.eduutas.edu.au
These changes are often linked to the altered hormonal balance within the plant. Transcriptomic analyses in tobacco have shown that maleic hydrazide treatment affects the expression of genes related to phytohormone signaling, particularly for cytokinins and auxins. nih.govresearchgate.net Since phytohormone pathways are intricately linked with the regulation of secondary metabolism, these hormonal shifts likely contribute to the observed changes in phenolic and alkaloid content.
Table 2: Effect of Maleic Hydrazide (MH) on Secondary Metabolite Content in Various Plant Species
| Plant Species | Metabolite Class | Observed Effect | Specific Findings | Citation |
|---|---|---|---|---|
| Arachis hypogaea (Groundnut) | Phenols | Increase | Phenol content increased from 2.80 mg/g (control) to 3.48 mg/g in seeds. | researchgate.net |
| Datura tatula | Alkaloids | Increase | Appreciable increase in total alkaloid content. | oregonstate.edu |
| Nicotiana tabacum (Tobacco) | Alkaloids | Decrease | Total alkaloid content decreased in the upper plant parts. | cdnsciencepub.com |
| Papaver somniferum (Poppy) | Alkaloids | Alteration | Altered alkaloid profile. | psu.eduutas.edu.au |
Plant Physiological and Developmental Responses to Maleic Hydrazide
Growth Regulation and Morphological Phenotypes
Maleic hydrazide is widely recognized for its ability to control plant size and form by directly influencing cell proliferation and developmental processes such as dormancy and bud growth.
The fundamental mechanism by which maleic hydrazide regulates plant growth is through the inhibition of cell division, particularly in meristematic tissues. windows.netcoresta.orgfrontiersin.orgwikipedia.org These tissues, found at the tips of roots and shoots (apical meristems) and in the axils of leaves (axillary buds), are responsible for primary and secondary growth. Maleic hydrazide specifically targets these regions of active cell proliferation. coresta.orguchicago.edu
Research has confirmed that maleic hydrazide acts by inhibiting mitosis, the process of cell division, but does not affect the subsequent enlargement or expansion of existing cells. windows.netfrontiersin.orgwikipedia.orgwku.edu This selective action means that while the creation of new cells ceases, pre-existing cells can still grow to their full size. wku.edu The inhibitory effect on nucleic acid and protein synthesis is a proposed mechanism for its action on cell division. nih.gov This disruption of meristematic activity leads to a cessation of growth in terminal and axillary buds without causing immediate plant death. uchicago.edunih.gov
Maleic hydrazide is extensively used to induce and extend the dormancy period in various crops, which is particularly valuable for preventing premature sprouting during storage or before harvest. nih.govarccjournals.comthepharmajournal.com By inhibiting cell division, it effectively halts the metabolic processes that lead to the breaking of dormancy and initiation of growth. arccjournals.com
In tuber and bulb crops such as potatoes and onions, foliar application of maleic hydrazide in the field leads to its accumulation in the storage organs, where it prevents sprouting for extended periods. wikipedia.orgresearchgate.netinchem.org This is crucial for maintaining the quality and marketability of these vegetables during long-term storage. inchem.orgresearchgate.net Similarly, it has been successfully used to induce seed dormancy in legumes like mung beans, mitigating the problem of pre-harvest sprouting. arccjournals.comisprd.in Research has shown that foliar sprays can effectively induce dormancy for up to 40 days in certain varieties. isprd.in
| Crop | Observed Effect | Key Findings | Reference |
|---|---|---|---|
| Potato (Solanum tuberosum) | Inhibition of sprout development during storage. | Almost complete inhibition of sprouting for 7 months at storage temperatures of 7-13°C. | windows.net |
| Onion (Allium cepa) | Prolonged storage life by preventing sprouting. | Pre-harvest application significantly improved the storability of onion bulbs for up to 6 months. | researchgate.net |
| Mung Bean (Vigna radiata) | Induction of seed dormancy to prevent pre-harvest sprouting. | Foliar application was found to be beneficial in inducing seed dormancy for up to 35-40 days. | arccjournals.comisprd.in |
| Groundnut (Arachis hypogaea) | Induction of short-term seed dormancy. | Foliar application successfully employed to induce dormancy and prevent pre-harvest sprouting. | thepharmajournal.com |
A primary application of maleic hydrazide in agriculture is the control of axillary (lateral) bud growth, commonly known as suckers, especially in tobacco cultivation. coresta.orguky.edu After the apical bud is removed (a practice called topping), the plant redirects energy to the lateral buds, causing them to grow into suckers which can reduce leaf quality and yield. coresta.org Maleic hydrazide, when applied after topping, is translocated to these axillary buds where it inhibits their cell division and prevents them from developing. coresta.orgwku.eduncsu.edu
This same principle applies to its use as a sprout suppressant in stored crops like potatoes, onions, garlic, and carrots. windows.netwikipedia.orginchem.org By inhibiting cell division in the dormant buds ("eyes") of potatoes or the basal plate of onions, maleic hydrazide effectively prevents the growth of sprouts that would otherwise reduce the quality and nutritional value of the stored produce. windows.netinchem.org Research on potatoes has demonstrated that treatment with maleic hydrazide significantly reduces both the number of sprouted tubers and the total weight of the sprouts. windows.net
| Crop | Target Growth | Reported Efficacy | Reference |
|---|---|---|---|
| Tobacco (Nicotiana tabacum) | Axillary suckers | Provides effective and practical prevention of sucker growth from an early age. | coresta.org |
| Potato (Solanum tuberosum) | Tuber sprouts | Mean number of sprouted tubers reduced by 27%; sprout weight reduced by 76%. | windows.net |
| Onion (Allium cepa) | Bulb sprouts | Effective in prolonging the storage life by hampering sprouting for long periods. | researchgate.net |
| Dark Fire-Cured Tobacco | Axillary suckers | Suppresses sucker growth by inhibiting cell division in meristematic tissues. | wku.edu |
Systemic Translocation and Intra-plant Distribution
The effectiveness of maleic hydrazide as a growth regulator is highly dependent on its ability to be absorbed by the plant and transported to its sites of action. It is a true systemic compound, capable of moving throughout the plant's vascular system. uky.eduncsu.edu
Upon foliar application, maleic hydrazide is absorbed by the leaves and enters the plant's vascular system. frontiersin.orgahdb.org.uk It is freely mobile and translocated in both the phloem and the xylem. frontiersin.org Phloem transport is the primary pathway for moving the compound from the leaves (source tissues) to areas of active growth and storage organs (sink tissues), such as tubers, roots, and apical meristems. ahdb.org.uknih.gov This downward and outward movement is crucial for its function in inhibiting sprout and sucker development. ncsu.eduahdb.org.uk
Xylem transport, which primarily moves water and nutrients from the roots to the shoots, also contributes to the distribution of maleic hydrazide throughout the plant. frontiersin.org Evidence suggests that the compound can move relatively freely between these two transport systems, ensuring its comprehensive distribution to all parts of the plant, including the roots, after being applied to the foliage. frontiersin.orguchicago.edu
Following translocation, maleic hydrazide accumulates in tissues with high metabolic activity and cell division, which are its primary targets. coresta.orguchicago.edu This includes apical meristems, lateral buds, and developing storage organs. coresta.orgfrontiersin.org In tobacco, it is actively transported to the meristematic tissues where sucker growth occurs. coresta.org
In potatoes and onions, maleic hydrazide applied to the leaves is systematically transferred and distributed uniformly throughout the developing tubers or bulbs. windows.netinchem.org This ensures a long-lasting inhibitory effect during storage. inchem.org Studies on residue distribution in potato tubers have found that maleic hydrazide is present throughout the tuber, including the peel and the inner and outer flesh. windows.net The concentration of the residue can correlate with the efficacy of sprout control, and it tends to remain stable during long-term storage. ahdb.org.ukyoutube.com In tobacco, a significant portion of the absorbed maleic hydrazide is translocated to the roots and actively growing sucker tissues. inchem.org The major metabolite found in foliar tissues is the beta-D-glucoside of maleic hydrazide. nih.gov
| Crop | Tissue | Accumulation Pattern | Reference |
|---|---|---|---|
| Potato (Solanum tuberosum) | Tubers | Evenly distributed throughout the peel, outer flesh, and inner flesh. Residue levels tend to be static during storage. | windows.netahdb.org.uk |
| Onion (Allium cepa) | Bulbs | Transferred systemically to the bulb. The highest concentration was found in the root plate. | inchem.org |
| Tobacco (Nicotiana tabacum) | Meristematic tissues, roots, sucker leaves | Rapidly moves to actively growing tissues. Green sucker leaves contained significantly higher concentrations than mature leaves. | coresta.orginchem.org |
| General | Actively growing tissues | Rapidly transported to regions of meristematic activity following absorption through leaves or roots. | uchicago.edu |
Metabolic and Biochemical Adaptations in Plant Systems
Maleic hydrazide disodium (B8443419) salt instigates significant shifts in the metabolic and biochemical pathways of plants. As a growth regulator, its primary mode of action involves the inhibition of cell division, which consequently redirects the plant's metabolic resources. wikipedia.org This diversion leads to notable adaptations in carbohydrate metabolism, storage polysaccharide content, and the composition of structural components within the plant.
Effects on Carbohydrate Metabolism and Soluble Sugar Content
Application of maleic hydrazide prompts discernible changes in the carbohydrate balance of plants, particularly affecting the concentration of soluble sugars. Research on barley plants treated with a 0.2% maleic hydrazide solution revealed a higher proportion of dry weight and soluble material compared to untreated control plants. uchicago.edu
Detailed analysis of barley shoot extracts demonstrated a significant increase in soluble sugars in treated plants. The total sugar content, calculated as glucose, was markedly higher in plants subjected to maleic hydrazide. This increase is largely attributed to the accumulation of sucrose (B13894), which was identified as the predominant constituent in the exudate of treated barley. uchicago.edu In contrast, some studies have noted that maleic hydrazide-treated potato tubers accumulate less sugar during low-temperature storage, which can be beneficial for processing quality.
The table below summarizes the sugar analysis from extracts of barley shoots, comparing plants treated with maleic hydrazide against a control group.
Table 1: Sugar Content in Barley Extracts (% of Dry Weight as Glucose)
| Treatment Group | Reducing Sugar | After Invertase Hydrolysis | After Acid Hydrolysis |
|---|---|---|---|
| Control | 6.9% | 11.0% | 21.8% |
| Maleic Hydrazide Treated | 8.1% | 22.9% | 27.6% |
Regulation of Starch Accumulation and Degradation
One of the most pronounced biochemical responses to maleic hydrazide is the significant alteration of starch metabolism. By inhibiting growth and cell division, the compound effectively redirects photosynthetic assimilates toward storage, leading to a substantial accumulation of starch.
A study on the duckweed Spirodela polyrrhiza demonstrated that treatment with maleic hydrazide led to a dramatic increase in starch content. nih.gov In this research, the highest starch levels were observed on the eighth day of the experiment, reaching approximately 20-fold higher than in the control group. nih.gov This physiological response was accompanied by the upregulation of genes involved in starch biosynthesis. nih.gov
Similar effects have been observed in other plant species. In experiments with tomato and bean plants, leaves from plants treated with maleic hydrazide contained significantly larger quantities of starch compared to control plants. uchicago.edu The degradation of this accumulated starch was also affected. When placed in darkness, the starch disappeared more slowly from the leaves of treated plants than from the control group, indicating an effect on either the hydrolysis or phosphorolysis of starch. uchicago.edu
Table 2: Effect of Maleic Hydrazide on Starch Content and Persistence
| Plant Species | Observation | Result |
|---|---|---|
| Spirodela polyrrhiza (Duckweed) | Starch Content vs. Control | ~20-fold increase |
| Tomato (Attached Leaves) | Time for Starch Disappearance in Dark | > 48 hours (Treated) vs. 24 hours (Control) |
| Bean (Attached Leaves) | Time for Starch Disappearance in Dark | > 48 hours (Treated) vs. 30 hours (Control) |
Modifications in Cell Wall Component Synthesis
Research on barley plants indicated that the observed increase in soluble substances and decrease in insoluble material following treatment may be due to a reduction in cell wall material. uchicago.edu More direct evidence comes from studies on tobacco, where maleic hydrazide has been found to become bound to the cell wall fraction, specifically the lignin (B12514952). coresta.org This binding suggests a direct interaction with cell wall components, although it does not clarify whether the synthesis of cellulose, hemicellulose, or lignin is directly modified. Further research is required to fully elucidate the specific impact of maleic hydrazide on the biosynthetic pathways of these crucial structural polymers.
Environmental Dynamics and Biotransformation of Maleic Hydrazide
Fate and Degradation in Soil Environments
The behavior of maleic hydrazide in soil is a complex interplay of microbial action, soil composition, and the compound's inherent chemical properties. It is generally considered to be non-persistent in the soil environment epa.gov.
The primary mechanism for the dissipation of maleic hydrazide in soil is microbial degradation nih.gov. Soil microorganisms are capable of utilizing maleic hydrazide as a source of nitrogen nih.gov. Studies have indicated that bacteria such as Pseudomonas aeruginosa can contribute to the biodegradation of this compound nih.govconicet.gov.ar. The degradation process is thought to involve the cleavage of the maleic hydrazide ring structure, which is then further broken down by microorganisms inchem.org. Research has suggested that this degradation pathway does not lead to the formation of hydrazine (B178648), a compound of toxicological concern inchem.org.
The degradation of maleic hydrazide in soil is rapid under aerobic conditions, with a reported half-life of approximately 11 hours in one study fao.org. The degradation leads to the formation of several intermediate products, including maleic acid and maleimide, which are subsequently mineralized to carbon dioxide fao.org.
The rate at which maleic hydrazide degrades in soil is significantly influenced by the soil's physicochemical properties. Adsorption to soil particles is a key factor, as it affects the bioavailability of the compound to microorganisms.
Studies have shown that the adsorption of maleic hydrazide is most significantly correlated with the specific surface area and clay content of the soil nih.gov. Anion exchange is a predominant process in its binding to clay components nih.gov. In a study of 22 different soils, adsorption was also found to be correlated with soil pH nih.gov. Interestingly, this particular study did not find a strong correlation between adsorption and the organic matter content of the soils, which may have been due to the low organic content of the soils tested nih.gov. The Freundlich adsorption coefficient (k) values indicate low adsorption in sandy and sandy clay loam soils, suggesting a higher potential for leaching in these soil types fao.org.
Table 1: Freundlich Adsorption and Desorption Coefficients (k) for Maleic Hydrazide in Various Soil Types fao.org
| Soil Type | Adsorption k (28 h) | Desorption k (60-72 h) |
| Wisconsin sand | 0.21 | 0.39 |
| Washington silt loam | 0.23 | 14.45 |
| Connecticut sandy loam | 2.61 | 2.97 |
| Texas sandy clay loam | 0.14 | 0.6 |
This table is interactive. Users can sort the data by clicking on the column headers.
Maleic hydrazide is considered to be mobile in soil, particularly in sandy soils epa.gov. Its mobility is influenced by its low adsorption to certain soil types, as indicated by the Koc values of 23 for sand and 264 for a clay soil nih.gov. Based on these values, maleic hydrazide's mobility can range from very high to moderate nih.gov.
Despite its potential for mobility, the rapid degradation of maleic hydrazide and the strong binding of its degradation products to soil particles mitigate the risk of significant leaching fao.org. Field studies have shown that the majority of applied maleic hydrazide remains in the upper layer of the soil inchem.org. For instance, in one study, only a small percentage of the applied radiolabeled maleic hydrazide was found below a depth of 15 cm after several months inchem.org. However, if heavy rainfall occurs shortly after application, there is a potential for it to be washed into anaerobic soil zones and contaminate surface waters epa.gov.
Transformations in Aqueous Systems
In aquatic environments, the primary route of maleic hydrazide degradation is through photochemical processes, as it is stable to hydrolysis nih.gov.
Maleic hydrazide can undergo rapid photochemical decomposition in water, a process that is significantly accelerated by the presence of oxygen and photosensitizers such as riboflavin (B1680620) and humic acids nih.govconicet.gov.arpic.int. The degradation is driven by reactive oxygen species (ROS), including the superoxide (B77818) radical anion, hydrogen peroxide, and singlet molecular oxygen, which are produced through electron- and energy-transfer processes nih.govconicet.gov.ar.
The rate of photolysis is influenced by the pH of the water. The calculated half-lives for the potassium salt of maleic hydrazide in irradiated aqueous solutions were 58 days at pH 5 and 7, and 34 days at pH 9 epa.gov. Another study reported that aqueous solutions of maleic hydrazide were completely destroyed after approximately 48 hours of irradiation with UV light at wavelengths greater than 290 nm in the presence of oxygen pic.int.
The photochemical degradation of maleic hydrazide in aqueous solutions results in the formation of a variety of products. The complete breakdown of the molecule has been observed to yield nitric acid, formic acid, succinic acid, maleic acid, and fumaric acid, along with more than a dozen other non-volatile products pic.int.
Table 2: Identified Aqueous Photolysis Products of Maleic Hydrazide pic.int
| Product | Chemical Formula |
| Nitric acid | HNO₃ |
| Formic acid | HCOOH |
| Succinic acid | C₄H₆O₄ |
| Maleic acid | C₄H₄O₄ |
| Fumaric acid | C₄H₄O₄ |
This table is interactive. Users can sort the data by clicking on the column headers.
Metabolic Fate and Residue Persistence in Agricultural Ecosystems
Maleic hydrazide, a systemic plant growth regulator, undergoes a series of metabolic changes and can persist in various forms within agricultural ecosystems following its application. The compound is absorbed by the foliage and translocated throughout the plant, where it can exist in its original form, be metabolized into conjugates, or become bound to plant components. coresta.org
Formation of Plant-Specific Conjugated Metabolites (e.g., Glucosides)
Once absorbed by the plant, maleic hydrazide is known to be metabolized, with the primary pathway being the formation of its β-D-glucoside. researchgate.netacs.org This conjugation is considered a detoxification mechanism within the plant. coresta.org The formation of this glucoside has been confirmed in several plant species. For instance, in tobacco plants, approximately 15% of the maleic hydrazide present in leaf tissues was identified as the glucoside. inchem.org
Studies utilizing sterile cell suspension cultures have provided quantitative data on the conversion of maleic hydrazide to its O-β-D-glucoside in various crops. The yields of this metabolite differ among plant species, as detailed in the table below. researchgate.netresearchgate.net
| Plant Species | Glucoside Yield (% of applied Maleic Hydrazide) |
|---|---|
| Soybean | 15.0% |
| Tobacco | 9.0% |
| Maize | 5.1% |
| Wheat | 2.2% |
The major methanol-soluble metabolite in the foliar tissues of tobacco has been isolated and identified as the β-D-glucoside of maleic hydrazide. researchgate.net
Persistence of Parent Compound and Metabolites in Crop Matrices
While maleic hydrazide residues decline over time, the degradation process within plant tissues is slow, leading to the potential for extended persistence of both the parent compound and its metabolites. inchem.org The persistence varies depending on the crop and storage conditions.
In tobacco, a study found that four weeks after application, 17% to 22% of the applied maleic hydrazide remained unchanged and was extractable with methanol (B129727). inchem.org During the curing process of tobacco, the distribution of radiolabeled carbon from maleic hydrazide in methanol-soluble and methanol-insoluble fractions does not significantly change. researchgate.net
In potatoes, residue levels are influenced by the application rate and can range from 10 to 40 mg/kg on average, with some instances reaching 40-50 mg/kg. inchem.org The processing of treated potatoes can also affect residue levels. For example, it has been demonstrated that approximately 56% of the maleic hydrazide residue in a potato can be carried through into potato crisps. nih.gov
For onions, the maximum residue limit for maleic hydrazide is 15 mg/kg. inchem.org Monitoring studies have indicated that residues in commercially treated onions are typically in the range of 2-11 mg/kg. inchem.org The distribution within the onion bulb is not uniform; following approved treatments, about 70% of the applied maleic hydrazide is transferred to the bulb. Of this amount, 48% is found in the outer part, 16% in the inner shoot leaves, and 4% in the root plate. inchem.org
The following table summarizes findings on maleic hydrazide residue persistence in different crops from various studies.
| Crop | Time After Application/Storage | Residue Level | Notes |
|---|---|---|---|
| Tobacco | 4 weeks after application | 17-22% of applied amount remained unchanged | Extractable with methanol. inchem.org |
| Potatoes | At harvest | 15-25 mg/kg (average) | Can reach 40-50 mg/kg under some conditions. inchem.org |
| Potatoes | 3-24 weeks of storage | 4-30 mg/kg | Following application 8 weeks before harvest. inchem.org |
| Onions | At harvest/storage | 2-11 mg/kg | From monitoring studies. inchem.org |
| Onions | 7-32 weeks of storage | 2.5-23 mg/kg | Following application 2.5 weeks before harvest. inchem.org |
Advanced Analytical Methodologies for Maleic Hydrazide Determination
Chromatographic Techniques for Quantitative Analysis
Chromatography is a cornerstone for the separation and quantification of maleic hydrazide from complex matrices. High-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS) are the most prominently used techniques, each offering distinct advantages in terms of sensitivity, selectivity, and application.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted method for the determination of maleic hydrazide in various agricultural products. nih.govlawdata.com.tw Development of HPLC methods often involves optimizing the separation on a reverse-phase column, such as a C18 or a specialized aqueous-phase column like the ZORBAX SB-Aq, with a mobile phase typically consisting of an acetonitrile (B52724) and acidified water mixture. nih.govjst.go.jpconicet.gov.ar
Detection is commonly achieved using an ultraviolet (UV) detector, with the maximum absorbance for maleic hydrazide observed around 303 nm. lawdata.com.twjst.go.jpconicet.gov.ar However, wavelengths of 254 nm, 313 nm, and 330 nm have also been reported for analysis. lawdata.com.twnih.gov For enhanced sensitivity and selectivity, fluorescence and electrochemical detectors can also be employed. lawdata.com.twepa.gov A method using a fluorescence detector has been developed for quantifying residues in potatoes. lawdata.com.tw Another approach utilizes an HPLC system with an electrochemical detector for analyzing maleic hydrazide in soil and water samples. epa.govepa.gov
Sample preparation is a critical step and typically involves extraction with solvents like water, methanol (B129727), or a methanol/water mixture. nih.govlawdata.com.twepa.gov Subsequent cleanup steps are often necessary to remove interfering substances from the sample matrix. Solid-phase extraction (SPE) cartridges, such as strong cation exchangers (SCX), are effective for this purpose. lawdata.com.tw Research has demonstrated high recovery rates for maleic hydrazide from various fortified agricultural products, generally ranging from 92.6% to 104.9%. nih.govjst.go.jp The limit of detection (LOD) for HPLC-UV methods is typically in the range of 0.5 µg/g in samples. nih.govlawdata.com.twjst.go.jp
| Matrix | Column | Mobile Phase | Detector | Recovery (%) | LOD |
|---|---|---|---|---|---|
| Agricultural Products | ZORBAX SB-Aq | Acetonitrile-water-phosphoric acid (5:95:0.01) | UV (303 nm) | 92.6 - 104.9 | 0.5 µg/g |
| Potatoes | C18 | Methanol/Water | Fluorescence | 87.8 - 95.7 | 0.5 ppm |
| Soil | Partisil ODS | Formic acid/water/ammonium hydroxide (B78521) (pH 3.2) | Electrochemical | Not specified | ~70 picograms injected |
| Garlic Bulbs | C18 | Deionized water:methanol (97:3) | UV (303 nm) | Not specified | Not specified |
For highly sensitive and specific trace analysis of maleic hydrazide, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice. lcms.cz This technique couples the powerful separation capabilities of liquid chromatography with the precise detection and structural confirmation provided by tandem mass spectrometry. It is particularly valuable for analyzing highly polar pesticides like maleic hydrazide in diverse food matrices. lcms.czjfda-online.com
LC-MS/MS methods for maleic hydrazide typically use an electrospray ionization (ESI) source in positive ion mode and operate in multiple reaction monitoring (MRM) mode for quantification. researchgate.net This approach provides excellent selectivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference. The development of multi-residue methods using LC-MS/MS allows for the simultaneous analysis of maleic hydrazide along with other highly polar pesticides, significantly improving laboratory throughput. lcms.cz
Sample preparation often utilizes "Quick Polar Pesticides" (QuPPe) extraction methods. waters.com The sensitivity of LC-MS/MS allows for very low reporting limits, often down to 0.1 mg/kg or lower, which is well below the maximum residue limits (MRLs) set by regulatory bodies. waters.com For instance, a method for analyzing potatoes and onions has a reporting limit of 0.1 mg/kg. Another study on various food commodities achieved quantification at 0.01 mg/kg for most analytes, with maleic hydrazide spiked at 0.5 and 1.5 mg/kg. lcms.czwaters.com The use of isotopically labeled internal standards, such as d2-maleic hydrazide, can further enhance accuracy by compensating for matrix effects. researchgate.net
| Matrix | Technology | Reporting Limit / LOQ | Key Features |
|---|---|---|---|
| Potatoes, Onions | LC-MS/MS | 0.1 mg/kg | Accredited method, faster and more precise than UV detection. |
| Tobacco | LC-ESI-MS/MS | 0.27 mg/kg (LOQ) | Uses d2-maleic hydrazide as internal standard; recoveries of 90.3%-101.5%. researchgate.net |
| Apple, Cucumber, Flour, Potatoes | UPLC-MS/MS | 0.5 mg/kg (spike level) | Part of a multi-residue method for polar pesticides using QuPPe extraction. waters.com |
| Food Samples | LC-MS/MS | 1.0 mg/kg (LOD) | ISO 17025 accredited method. fera.co.uk |
While not as direct as LC methods, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine maleic hydrazide residues. Because maleic hydrazide is nonvolatile, a derivatization step is required to convert it into a more volatile compound suitable for gas chromatography. coresta.orgnih.gov
A common derivatization procedure involves silylating the maleic hydrazide. In one method, the residue is dissolved in a solvent like dimethylformamide (DMF) and reacted with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This reaction targets the enol tautomeric form of maleic hydrazide, producing 3,6-bis[(trimethylsilyl)oxy]pyridazine, a volatile derivative that can be readily analyzed by GC-MS. nih.gov Other derivatives, including methyl and Diels-Alder adducts, have also been reported. lawdata.com.twcoresta.org
The analysis of the derivatized compound is then performed using a GC-MS system, which provides both retention time data for identification and mass spectral data for confirmation and quantification. nih.gov While effective, the need for derivatization adds an extra step to the sample preparation workflow, which can increase analysis time and introduce potential variability compared to direct analysis by LC-MS/MS. coresta.org
Electrochemical and Spectroscopic Detection Approaches
Beyond chromatography, electrochemical and spectroscopic methods provide alternative and complementary approaches for the quantification of maleic hydrazide and the structural identification of its metabolites.
Polarography is an electrochemical technique that has been successfully applied to the determination of maleic hydrazide. The method is based on measuring the current that flows as a function of the potential applied to a dropping mercury electrode. Maleic hydrazide produces well-defined polarographic waves in buffer solutions with pH values ranging from 3 to 7. jst.go.jp
Studies have shown that the polarographic behavior of maleic hydrazide is similar to that of maleic acid. cdnsciencepub.com The half-wave potential is dependent on the pH of the supporting electrolyte. For example, in buffer solutions, the half-wave potentials were found to be -0.99 V at pH 3 and -1.84 V at pH 7 (versus a normal calomel (B162337) electrode). jst.go.jp The relationship between the wave height and the concentration of maleic hydrazide is proportional, allowing for quantitative analysis. jst.go.jp This technique has been used to determine maleic hydrazide in its diethanolamine (B148213) and sodium salt formulations. jst.go.jp More recent developments in voltammetric sensors, sometimes combined with machine learning algorithms, have also been explored for the intelligent sensing of maleic hydrazide. nih.govrsc.orgrsc.org
| Supporting Electrolyte (pH) | Half-Wave Potential (vs. N.C.E.) | Key Finding |
|---|---|---|
| Buffer Solution (pH 3) | -0.99 V | Well-defined, one-step wave. jst.go.jp |
| Buffer Solution (pH 7) | -1.84 V | Well-defined, one-step wave. jst.go.jp |
| Various (pH 1.2 to 11.7) | pH-dependent | Produces three distinct waves depending on the pH. cdnsciencepub.com |
Spectroscopic techniques are indispensable for identifying the structure of maleic hydrazide metabolites formed in plants. The primary soluble metabolite of maleic hydrazide in many plants, including tobacco, is its β-D-glucoside conjugate. researchgate.netresearchgate.net Two main forms of this conjugate have been identified: MH-O-β-D-glucoside and MH-N-β-D-glucoside. tandfonline.com
Mass spectrometry (MS), particularly Fast Atom Bombardment Mass Spectrometry (FAB-MS), is used to determine the molecular weight of the metabolites. tandfonline.com For example, both the O- and N-glucosides show a protonated molecular ion peak at m/z 275. tandfonline.com
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides detailed structural information to differentiate between isomers. tandfonline.com For instance, the chemical shift of the anomeric carbon in the ¹³C-NMR spectrum can distinguish the N-glucoside from the O-glucoside. tandfonline.com Additionally, the coupling constant of the anomeric proton in the ¹H-NMR spectrum can confirm the β-configuration of the glucose linkage. tandfonline.com These advanced spectroscopic methods, often used in combination, are crucial for unequivocally identifying the metabolic fate of maleic hydrazide in biological systems.
Validation Parameters and Quality Assurance in Analytical Research
The validation of analytical methods is a critical component of quality assurance in the determination of maleic hydrazide disodium (B8443419) salt. This process ensures that the chosen method is reliable, reproducible, and suitable for its intended purpose, which is the accurate quantification of maleic hydrazide residues in various samples. Key validation parameters include the assessment of method recovery and reproducibility, the determination of detection and quantification limits, and the implementation of strategies to counteract the influence of the sample matrix.
Assessment of Method Recovery and Reproducibility
Method recovery and reproducibility are fundamental parameters in the validation of analytical methods for maleic hydrazide. Recovery studies are essential to determine the efficiency of the extraction process by measuring the percentage of the known amount of analyte recovered from a sample matrix. Reproducibility, on the other hand, assesses the consistency of the method's results when performed by different analysts, in different laboratories, or over a period of time.
In a study determining maleic hydrazide residues in potatoes using high-performance liquid chromatography (HPLC), average recoveries from spiked samples ranged from 87.8% to 95.7% lawdata.com.twfda.gov.tw. The coefficient of variation for these recovery tests was between 2.1% and 4.0%, indicating a high degree of precision and reproducibility for the method lawdata.com.twfda.gov.tw. Similarly, for the analysis of maleic hydrazide in tobacco and tobacco products, a method was established with average recoveries ranging from 94.18% to 96.32%, with relative standard deviations (RSD) below 13.60% coresta.org.
For aqueous samples, a study demonstrated that recoveries of maleic hydrazide were in the range of 68% to 120% at a spiking level of 0.1 µg/L, and 70% to 94% at 0.5 µg/L epa.gov. The relative standard deviations for these levels were all less than or equal to 20%, meeting the requirements of regulatory bodies in both the USA and the EU epa.gov. A collaborative study involving fourteen laboratories to assay maleic hydrazide in technical and formulated products reported repeatability standard deviations ranging from 0.07% to 1.39% and reproducibility standard deviations from 0.22% to 1.39% nih.gov.
The following table summarizes recovery and reproducibility data from various studies.
| Matrix | Spiking Level | Average Recovery (%) | Reproducibility (RSD %) | Analytical Method |
| Potatoes | 10-20 ppm | 87.8 - 95.7 | 2.1 - 4.0 (CV) | HPLC-Fluorescence |
| Tobacco | 8, 80, 160 µg/g | 94.18 - 96.32 | < 13.60 | HPLC |
| Water | 0.1 µg/L | 95 | < 20 | HPLC/ELCD |
| Water | 0.5 µg/L | 83 | < 20 | HPLC/ELCD |
| Technical/Formulated Products | 16% - 98% | Not specified | 0.22 - 1.39 | Reversed-phase LC |
| Potato Crisps | Not specified | 92.9 | 8.3 | HPLC-UV/MS |
Determination of Limits of Detection and Quantification in Diverse Matrices
The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
For the analysis of maleic hydrazide in potatoes, a reliable and fast method using HPLC with a fluorescence detector was developed, achieving a limit of detection of 0.5 ppm lawdata.com.twfda.gov.tw. In the analysis of water samples, the limit of quantitation was established at 0.1 µg/L, which was the lowest concentration tested that provided a mean recovery between 70% and 110% and a relative standard deviation of 20% or less epa.gov. While a formal LOD was not determined in that study, it was estimated to be approximately 0.03 µg/L epa.gov.
A study on garlic bulbs using HPLC reported a limit of detection of 0.33 mg kg−1, which is well below the internationally established maximum residue level (MRL) for garlic conicet.gov.ar. For tobacco and tobacco products, the limit of quantification was found to be 1 µg/g coresta.org. In food samples analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the target level of detection was 1.0 mg/kg fera.co.uk.
The table below presents the limits of detection and quantification for maleic hydrazide in various matrices.
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analytical Method |
| Potatoes | 0.5 ppm | Not specified | HPLC-Fluorescence |
| Water | ~0.03 µg/L (estimated) | 0.1 µg/L | HPLC/ELCD |
| Garlic Bulbs | 0.33 mg/kg | Not specified | HPLC |
| Onions | 1 mg/kg | Not specified | Spectrophotometry |
| Tobacco | Not specified | 1 µg/g | HPLC |
| Food Samples | 1.0 mg/kg | Not specified | LC-MS/MS |
| Soil | ~70 picograms (instrumental) | Not specified | HPLC-Electrochemical Detection |
Strategies for Mitigating Matrix Effects in Complex Samples
Matrix effects can significantly impact the accuracy and precision of analytical methods by causing suppression or enhancement of the analyte signal. These effects arise from the co-elution of other compounds from the sample matrix with the analyte of interest. Several strategies are employed to mitigate these effects in the analysis of maleic hydrazide in complex samples.
Sample Preparation and Cleanup: A crucial step in reducing matrix effects is the implementation of effective sample preparation and cleanup procedures. For potato samples, a method involving methanol extraction followed by cleanup using a strong cation exchanger solid-phase extraction (SCX-SPE) cartridge has been shown to be effective lawdata.com.twfda.gov.tw. In the analysis of water samples, a cleanup step involving extraction with dichloromethane (B109758) after making the sample basic with potassium hydroxide is used to remove interfering substances epa.gov. For tobacco samples, cleanup is performed using a C18 solid-phase cartridge coresta.org.
Advanced Chromatographic and Detection Techniques: The choice of analytical instrumentation can also help in mitigating matrix effects. The use of highly selective detectors, such as a fluorescence detector in HPLC, can improve the specificity of the analysis and reduce interference from co-eluting compounds lawdata.com.twfda.gov.tw. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique that provides high selectivity and sensitivity, thereby minimizing the impact of matrix components fera.co.ukwaters.com.
Methodological Approaches: In some cases, methodological adjustments can be made. For instance, in the analysis of garlic, which is considered a complex matrix, the use of liquid nitrogen during sample preparation helps prevent the degradation of the analyte due to oxidation conicet.gov.ar. The study on garlic also reported that the extracts were not significantly affected by matrix effects, demonstrating the success of the optimized extraction and cleanup procedure conicet.gov.ar.
Furthermore, the use of matrix-matched calibration standards is a common approach to compensate for matrix effects. This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification.
Chemical Synthesis and Structural Derivatization of Maleic Hydrazide
Synthetic Routes and Reaction Pathway Optimization
The industrial production of maleic hydrazide has been refined over the years to enhance yield, reduce costs, and improve the environmental profile of the process. The foundational method involves the reaction between maleic anhydride (B1165640) and hydrazine (B178648) hydrate (B1144303).
The most prevalent synthetic route to maleic hydrazide is the reaction of maleic anhydride with hydrazine hydrate. drugfuture.comfao.org This reaction can be conducted in various solvents, including water, ethanol, and acetic acid. drugfuture.com The process involves a condensation reaction followed by a cyclization to form the stable 1,2-dihydropyridazine-3,6-dione structure. herts.ac.uk
The reaction conditions are critical for achieving high yields. A common procedure involves adding maleic anhydride to a solution of hydrazine hydrate and water, with the temperature carefully controlled. For instance, one method specifies maintaining the temperature below 20°C during initial mixing, followed by a reflux period at 106-110°C for two hours to ensure the reaction goes to completion, achieving yields as high as 97%. bcpcpesticidecompendium.org Depending on the reaction conditions, intermediates such as 1,2-dimaleic acid hydrazine may be formed, which can subsequently be converted to maleic hydrazide by refluxing in water.
To optimize the synthesis of maleic hydrazide, various catalytic systems have been explored. Catalysts can significantly improve reaction rates, increase yields, and allow for more complete reactions, which is crucial for minimizing impurities.
Characterization and Stability of Maleic Hydrazide Salts
The salt forms of maleic hydrazide, particularly the disodium (B8443419) and potassium salts, are of significant commercial importance due to their enhanced water solubility compared to the parent acid form.
The synthesis of maleic hydrazide salts is a straightforward neutralization reaction. The disodium salt is prepared by reacting maleic hydrazide with sodium hydroxide (B78521). herts.ac.uk Similarly, the potassium salt is produced by neutralizing maleic hydrazide with potassium hydroxide in an aqueous solution. chemicalbook.com These salts are more soluble in water, which is a desirable property for many applications. For example, the potassium salt has a water solubility of approximately 400 g/L at 25°C, a significant increase over the 4.5 g/L solubility of the parent maleic hydrazide. fao.org
The structural properties of these compounds have been characterized, and key identifying information is summarized in the table below. While detailed crystal structure data for the disodium salt is not widely published, information for the parent compound reveals a triclinic crystal system. rsc.org
| Property | Maleic Hydrazide | Maleic Hydrazide Disodium Salt | Maleic Hydrazide Potassium Salt |
| CAS Number | 123-33-1 | 28330-26-9 | 28382-15-2 |
| Molecular Formula | C₄H₄N₂O₂ | C₄H₂N₂Na₂O₂ | C₄H₃KN₂O₂ |
| IUPAC Name | 1,2-dihydropyridazine-3,6-dione | Disodium 3,6-dioxopyridazine-1,2-diide | Potassium 6-oxo-1,6-dihydropyridazin-3-olate |
| Water Solubility | ~6 g/L (25 °C) | 200 g/kg (25 °C) | 400 g/L (25 °C) |
Data sourced from references bcpcpesticidecompendium.orgfao.orgnih.govnih.govmedchemexpress.com
The presence of hydrazine as an impurity in technical grade maleic hydrazide is a significant quality control issue, primarily because hydrazine is a potential carcinogen. chemicalbook.com Hydrazine is a starting material for the synthesis, and residual amounts can remain in the final product if the reaction is incomplete or if an excess of hydrazine hydrate is used. rsc.org
Regulatory bodies have established strict limits on hydrazine content in commercial products. For example, FAO specifications mandate a maximum of 1 mg/kg (1 ppm) of hydrazine in the technical material. fao.org The U.S. EPA has previously set a limit of 15 ppm. chemicalbook.com To meet these standards, manufacturers employ several control strategies. The use of catalysts ensures a more complete reaction, which significantly reduces the residual hydrazine to levels below 2 ppm. herts.ac.uk Furthermore, the choice of the salt form can be important; the potassium salt of maleic hydrazide has been shown to contain very low levels of hydrazine and is stable during storage. fao.org
Development and Exploration of Novel Maleic Hydrazide Derivatives
Research into maleic hydrazide extends to the synthesis of novel derivatives to explore new chemical properties and potential applications. The core structure of maleic hydrazide serves as a scaffold for creating a variety of new compounds.
One area of exploration is the synthesis of hydrazide-hydrazone derivatives, which are known for their diverse biological activities. The derivatization of maleic hydrazide can also be achieved by reacting it with various electrophilic reagents, such as aldehydes, to create N-substituted compounds. More complex structures, including novel lanthanide-based metal-organic frameworks (MOFs), have been synthesized using maleic hydrazide as a ligand. Another synthetic strategy involves using maleic anhydride to create precursor molecules, such as 1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione, which are then used to build larger, novel ester derivatives with unique characteristics.
Synthesis of Pyridazinone Analogs with Modified Substituents
The chemical structure of maleic hydrazide, with its reactive nitrogen and oxygen atoms, allows for various synthetic transformations to introduce diverse substituents onto the pyridazinone ring. Researchers have developed several methodologies to create libraries of these analogs for biological screening.
One notable synthetic route involves a two-step process starting from maleic hydrazide to produce asymmetrically substituted pyridazinones. This process begins with a Mitsunobu reaction, followed by a Schiff base condensation cdnsciencepub.comresearchgate.net. In the first step, maleic hydrazide is reacted with an alcohol, such as ethanolamine, in the presence of triphenylphosphine (B44618) and diisopropyl azodicarboxylate (DIAD) to yield an asymmetrically substituted pyridazinone cdnsciencepub.com. The subsequent reaction of this intermediate with various aldehydes, like 2-, 3-, or 4-pyridinecarboxaldehyde, leads to the formation of the final pyridazinone analogs containing different substituent groups cdnsciencepub.com.
Another common approach to synthesizing pyridazinone derivatives is through the condensation of β-aroylacrylic acids with hydrazine derivatives. For instance, a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives have been synthesized and evaluated for their biological activities scispace.com. The synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone was achieved through the Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride, followed by cyclization with hydrazine hydrate scispace.com. This intermediate can then be further modified, for example, by condensation with aromatic aldehydes to introduce substituents at the 4-position of the pyridazinone ring scispace.com.
The versatility of the pyridazinone core is further demonstrated by the ability to introduce substituents through palladium-catalyzed cross-coupling reactions on halopyridazin-3(2H)-ones, which is a highly effective method for creating a diverse range of analogs scispace.com.
Table 1: Synthesis of Pyridazinone Analogs
| Starting Material | Reagents | Reaction Type | Product |
|---|---|---|---|
| Maleic hydrazide | Triphenylphosphine, DIAD, Ethanolamine | Mitsunobu reaction | 6-(2-aminoethoxy)pyridazin-3(2H)-one cdnsciencepub.com |
| 6-(2-aminoethoxy)pyridazin-3(2H)-one | 2-, 3-, or 4-pyridinecarboxaldehyde | Schiff base condensation | 6-(2-{(E)-[(pyridin-X-yl)methylidene]amino}ethoxy)pyridazin-3(2H)-one cdnsciencepub.com |
| o-Cresyl methyl ether | Succinic anhydride | Friedel-Crafts acylation | γ-keto acid intermediate scispace.com |
Structure-Activity Relationship (SAR) Studies for Plant Regulatory Effects
The systematic modification of the pyridazinone structure derived from maleic hydrazide has enabled researchers to conduct structure-activity relationship (SAR) studies to understand the molecular requirements for plant regulatory effects. These studies are crucial for the design and development of new and more effective plant growth regulators asianpubs.org.
Maleic hydrazide itself is a well-known plant growth regulator that inhibits cell division guidechem.comcoresta.orgnih.gov. Its derivatives, the pyridazinones, have also demonstrated significant potential in this area. Quantitative structure-activity relationship (QSAR) studies have been employed to correlate the structural features of pyridazinone derivatives with their biological activities asianpubs.orgasianpubs.org.
For a series of 16 pyridazinone derivatives, a QSAR study revealed that the fungicidal and insecticidal activities, which can be related to plant health and growth regulation, are influenced by specific molecular parameters asianpubs.org. The study indicated that the total energy (AE) and the logarithm of the partition coefficient (log P), which is a measure of lipophilicity, were key factors affecting the biological activity asianpubs.orgasianpubs.org. Specifically, for fungicidal activity, a higher AE and a lower log P were associated with increased activity asianpubs.org.
Future Directions and Emerging Research Avenues in Maleic Hydrazide Science
Integration of Omics Technologies (e.g., Transcriptomics, Metabolomics)
The advent of "omics" technologies offers a powerful lens through which to re-examine the physiological and molecular impacts of maleic hydrazide. mdpi.com By providing a holistic view of the changes occurring within a plant at the transcriptional and metabolic levels, these approaches can elucidate the intricate networks that govern a plant's response to MH treatment.
Transcriptomics , the study of the complete set of RNA transcripts, has begun to unravel the genetic reprogramming induced by maleic hydrazide. Studies have shown that MH application significantly alters the expression of genes involved in crucial biological processes. For instance, transcriptomic analysis in tobacco revealed that MH suppresses the development of apical and axillary buds by modifying the expression of genes related to meristem development, cell division, DNA replication, and phytohormone signaling. researchgate.net In a study on Spirodela polyrrhiza (duckweed), RNA-Seq analysis demonstrated that MH treatment down-regulated genes associated with auxin response while up-regulating genes involved in carbon fixation, starch biosynthesis, and ABA (abscisic acid) signal transduction. nih.gov This shift in gene expression correlates with the observed inhibition of growth and a significant increase in starch accumulation, highlighting a potential mechanism for its growth-regulating effects. nih.gov
Metabolomics , which focuses on the comprehensive analysis of small molecules (metabolites) within an organism, provides complementary insights into the biochemical perturbations caused by maleic hydrazide. mdpi.com Early research identified that plants metabolize maleic hydrazide into various conjugates, with the major soluble metabolite in several species being its O-β-D-glucoside. researchgate.nettandfonline.com More recent studies in tobacco have also identified a novel metabolite, MH-N-β-D-glucoside. coresta.orgtandfonline.comoup.com These conjugation processes are likely a detoxification mechanism within the plant. coresta.org The application of modern metabolomic platforms, such as high-resolution mass spectrometry, can systematically map the metabolic shifts following MH treatment. mdpi.com This could reveal previously unknown effects on pathways like amino acid synthesis, secondary metabolite production, and energy metabolism, providing a more complete picture of its mode of action.
The integration of transcriptomic and metabolomic data is a particularly promising avenue. This systems biology approach can link the changes in gene expression directly to alterations in the plant's metabolic profile, offering a more comprehensive understanding of how maleic hydrazide executes its growth-regulating functions. frontiersin.org
| Omics Technology | Organism | Key Findings | Reference |
|---|---|---|---|
| Transcriptomics (RNA-Seq) | Spirodela polyrrhiza (Duckweed) | Down-regulation of auxin response genes; Up-regulation of genes for carbon fixation, starch biosynthesis, and ABA signaling. | nih.gov |
| Transcriptomics | Tobacco | Altered expression of genes in meristem development, cell division, DNA replication, and phytohormone signaling. | researchgate.net |
| Metabolomics | Tobacco, Soybean, Maize, Wheat | Conversion of maleic hydrazide to its O-β-D-glucoside conjugate. | researchgate.net |
| Metabolomics | Tobacco | Identification of a novel MH-N-β-D-glucoside metabolite. | coresta.orgoup.com |
Comparative Studies with Novel Plant Growth Regulators and Inhibitors
The regulatory landscape for agricultural chemicals is in constant flux, with some older compounds being phased out due to environmental or health concerns. A notable example is the restriction and banning of chlorpropham (B1668850) (CIPC), which for decades was a primary tool for controlling potato sprouting. windows.netwikipedia.org This has spurred renewed interest in and increased use of maleic hydrazide as a key component in sprout control strategies. windows.netpotatonewstoday.com
This changing context necessitates rigorous comparative studies between maleic hydrazide and a new generation of plant growth regulators and sprout inhibitors. These studies should extend beyond simple efficacy trials to include detailed analyses of their respective modes of action, impacts on crop quality, and environmental fate. Comparing the transcriptomic and metabolomic profiles of crops treated with MH versus novel inhibitors could reveal distinct physiological responses and help growers select the most appropriate treatment for specific varieties and storage conditions.
| Compound | Application Method | Mode of Action | Key Characteristics |
|---|---|---|---|
| Maleic Hydrazide | Foliar spray during growing season | Inhibits cell division in meristematic tissues | Systemic action, translocated to tubers/bulbs coresta.orgfrontiersin.org |
| Chlorpropham (CIPC) | In-storage aerosol/fog | Inhibits mitosis and cell division | Use is now banned or heavily restricted in many regions windows.netwikipedia.org |
| Novel Inhibitors (e.g., essential oils, 1,4-DMN) | Varies (e.g., in-storage fogging) | Varies (e.g., disruption of cell membranes, hormonal effects) | Often have different residue profiles and may require different application technologies. |
Exploration of Maleic Hydrazide in Emerging Agricultural and Biotechnological Applications
While its primary uses are well-established, ongoing research is uncovering novel applications for maleic hydrazide in both agriculture and biotechnology. These emerging uses leverage its fundamental biological activity—the inhibition of cell division—in new contexts. windows.netcabidigitallibrary.org
One significant emerging agricultural application is the control of parasitic weeds. Research has demonstrated that maleic hydrazide is a potent inhibitor of the early developmental stages of broomrape (Phelipanche aegyptiaca), a parasitic plant that can cause devastating losses in crops like tomatoes. frontiersin.orgnih.gov Studies have shown that MH, applied to the host plant's foliage, can significantly reduce the parasite's attachment and biomass, leading to substantial yield increases. frontiersin.orgnih.gov This provides a valuable new tool for managing parasitic weeds, especially as resistance to traditional herbicides grows. nih.gov
In the realm of biotechnology, maleic hydrazide is being explored for its potential to enhance biofuel production from non-traditional feedstocks. For example, in duckweed (Spirodela polyrrhiza), a promising bioethanol feedstock, treatment with maleic hydrazide inhibits vegetative reproduction while dramatically increasing the accumulation of starch—the substrate for fermentation. nih.gov Research showed that starch content could be increased by as much as 20-fold, suggesting that MH could be used to optimize biomass composition for more efficient biofuel conversion. nih.gov
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate the temporal efficacy of maleic hydrazide disodium salt in weed suppression?
- Methodological Answer : Experimental designs should include pre- and post-emergence treatments with controlled application rates (e.g., 3–6 lbs./acre) and monitoring intervals. For example, trials comparing cheatgrass (Bromus tectorum) suppression efficacy over 8 weeks post-application can reveal temporal degradation patterns. Include untreated controls and replicate plots to account for environmental variability. Data should be analyzed using ANOVA to assess treatment significance over time .
Q. What analytical methods are recommended for quantifying maleic hydrazide residues in plant tissues?
- Methodological Answer : Residue analysis involves hydrolyzing conjugates (e.g., glycosides) into free maleic hydrazide using 600 g/L sodium hydroxide at 160°C. Quantification via spectrophotometry or HPLC is standard. Note that alternative methods like GLC require validation due to incomplete conversion efficiency. The FAO/WHO defines residues as the "sum of free and conjugated maleic hydrazide" to ensure consistency .
Q. How can researchers mitigate phytotoxicity when applying this compound for tree growth control?
- Methodological Answer : Optimize concentrations based on species-specific tolerance. For example, low-to-medium concentrations (e.g., 0.5–1.5% w/v) of maleic hydrazide effectively suppress sprout regrowth in elm and sycamore without excessive toxicity. Longitudinal studies (3+ years) are critical to assess delayed phytotoxicity and sustained efficacy .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow hazardous waste regulations (e.g., EPA U148 classification). Use PPE (gloves, goggles), fume hoods, and emergency showers. Avoid inhalation and skin contact due to risks of irritation, genetic defects, and CNS effects. Contaminated materials must be disposed of as hazardous waste .
Advanced Research Questions
Q. How can spectroscopic techniques distinguish polymorphs of this compound, and what implications does this have for quality control?
- Methodological Answer : Terahertz time-domain spectroscopy (THz-TDS) in the 0.25–2.25 THz range identifies polymorphs (e.g., MH2 vs. MH3) via distinct absorption peaks (MH2: 0.34, 1.41, 1.76 THz; MH3: 0.75, 1.86 THz). Solid-state DFT simulations validate peak origins from intermolecular interactions. This method is critical for detecting polymorphism in industrial batches .
Q. What experimental approaches resolve contradictions in toxicological data on maleic hydrazide’s carcinogenicity?
- Methodological Answer : Address discrepancies by conducting species-specific carcinogenicity assays. For instance, subcutaneous injections in rats (260 mg over 65 weeks) induced sarcomas, while lower doses in dogs showed no effects. Use Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., mammalian cell cultures) to assess genotoxic thresholds. Meta-analyses of historical data (e.g., EPA RPAR reviews) clarify risk profiles .
Q. How can electrochemical sensors improve detection limits for maleic hydrazide in environmental samples?
- Methodological Answer : Palladium-dispersed carbon paste electrodes (Pd-CPE) enhance sensitivity in flow injection analysis. At pH 7.0 (0.05 M phosphate buffer), oxidation signals at 700 mV achieve a detection limit of 1.4×10⁻⁸ mol/L. Validate the method with spiked natural water samples and compare against HPLC for accuracy .
Q. What methodologies optimize maleic hydrazide-induced genetic variability in crop plants for mutation breeding?
- Methodological Answer : Treat seeds with aqueous maleic hydrazide (0.01–0.10% w/v in pH 7.0 phosphate buffer). Screen for morphological variants (e.g., leaf shape, flowering time) in M1 and M2 generations. Use SSR markers or whole-genome sequencing to correlate phenotypic changes with genetic mutations .
Q. How do regulatory frameworks influence the experimental use of this compound in non-registered applications (e.g., trunk injection)?
- Methodological Answer : Researchers must comply with EPA guidelines for experimental use permits (EUPs). For trunk injection trials, submit data on efficacy, phytotoxicity, and environmental impact. Address RPAR concerns by providing evidence rebutting carcinogenicity risks, such as low-dose toxicity studies and environmental half-life data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
